Methyl-(1-thiazol-2-yl-ethyl)-amine
Overview
Description
“Methyl-(1-thiazol-2-yl-ethyl)-amine” is a chemical compound with the molecular formula C6H10N2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of “Methyl-(1-thiazol-2-yl-ethyl)-amine” and similar compounds often involves the linkage of a 2-pyridyl ring with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties . The structures of the synthesized derivatives are usually confirmed using 1H-NMR, 13C-NMR, and MS methods .Molecular Structure Analysis
The molecular structure of “Methyl-(1-thiazol-2-yl-ethyl)-amine” can be confirmed by various methods such as X-ray crystallography . The compound has a unique spatial arrangement due to its heterocyclic nature .Scientific Research Applications
Synthesis and Antimicrobial Activities
New Approaches in Thiazole Derivatives Synthesis The reactivity of various thiazole derivatives, including Methyl-(1-thiazol-2-yl-ethyl)-amine, has been explored for synthesizing a range of compounds with potential antimicrobial properties. These compounds were tested against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as fungal strains such as Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing their relevance in the field of antimicrobial research (Wardkhan et al., 2008).
Synthetic and Biological Studies of Thiazolo[3,2-a]pyrimidine Derivatives Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate derivatives, derived from thiazole analogs, were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. They were also examined for antifungal activity against multiple fungal strains, suggesting their significance in developing new antimicrobial agents (Patel & Patel, 2017).
Enzyme Inhibition and Glucose Regulation
Molecular Docking and Glucosidase Inhibition Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized from N-arylthiazole-2-amines and showcased significant inhibition towards α-glucosidase and β-glucosidase, indicating their potential in regulating glucose levels and managing diabetes-related conditions (Babar et al., 2017).
Dual-Action Hypoglycemic Agents A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators, with some compounds found to be potent dual-acting hypoglycemic agents, indicating their potential in diabetes treatment (Song et al., 2011).
Heterocyclic Compound Synthesis
One-Pot Synthesis of Heterocycles Bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes were synthesized using a three-component reaction involving ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino] thiazole-5-carboxylate. This method provides an effective synthesis of nitrogen-containing heterocycles, highlighting the versatility of thiazole derivatives in organic synthesis (Fang et al., 2013).
Future Directions
properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5(7-2)6-8-3-4-9-6/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHSIORGPFNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(1-thiazol-2-yl-ethyl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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